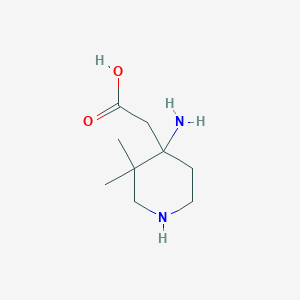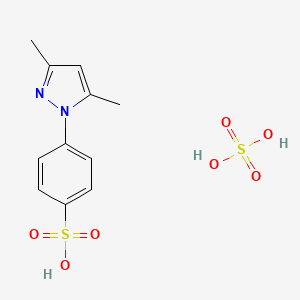
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H18N2O2 This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-3,3-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,3-dimethylpiperidine in a suitable solvent, such as ethanol.
- Add chloroacetic acid to the solution.
- Adjust the pH to basic conditions using a base like sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Amino-3,3-dimethylpiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
4-Amino-3,3-dimethylpiperidine: Lacks the acetic acid moiety.
2-(4-Amino-3,3-dimethylpiperidin-4-yl)butyric acid: Contains a butyric acid moiety.
Uniqueness
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the amino group and the acetic acid moiety provides a balance of hydrophilic and hydrophobic properties, making it suitable for various research and industrial purposes.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FGARZQDQZSTFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCC1(CC(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)


![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)

![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)




![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)

